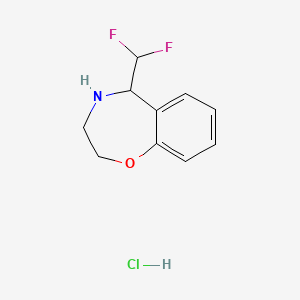

5-(Difluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

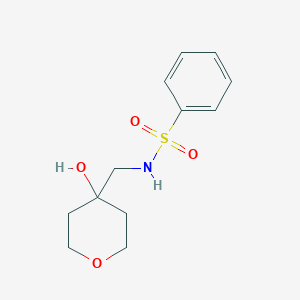

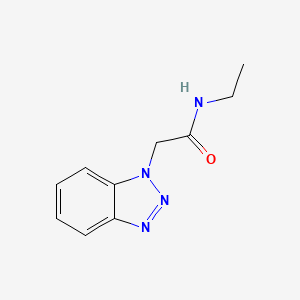

The compound “5-(Difluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride” likely contains a benzoxazepine core structure with a difluoromethyl group attached. The difluoromethyl group is known to modulate lipophilicity and can form hydrogen bonds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, difluoromethylation processes have been developed based on X–CF2H bond formation . These processes have benefited from the invention of multiple difluoromethylation reagents .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has focused on the synthesis of fluorinated arylethers, including compounds related to 5-(Difluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, demonstrating their potential in producing compounds with functional groups like amide and aldehyde, which are useful in further chemical transformations and applications (Doherty et al., 2003).

Biological Activities and Potential Therapeutic Applications

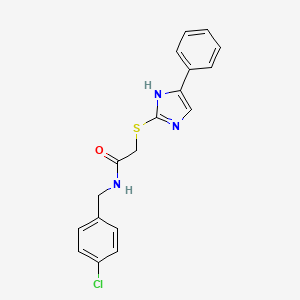

- Dopaminergic Activity: Compounds structurally related to 5-(Difluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride have been synthesized and evaluated for their dopaminergic activity, showing potential as agonists for central and peripheral dopamine receptors. This suggests their possible application in neurological disorders (Pfeiffer et al., 1982).

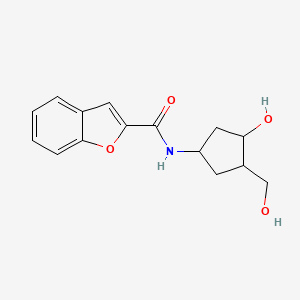

- Anticancer Activity: Novel synthetic approaches led to compounds with anticancer activity against breast cancer cells. The presence of electron-withdrawing groups on the nitrogen atom of related compounds showed a significant influence on their biological activity, highlighting the importance of chemical modifications in enhancing therapeutic potentials (Díaz-Gavilán et al., 2004).

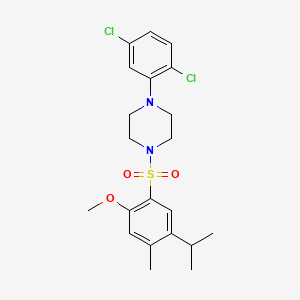

- Antioxidant Activity: Benzoxazepines and benzodiazepines synthesized in one-pot solvent-free conditions showed potential as antioxidants and lipid peroxidation inhibitors. This demonstrates their possible use in combating oxidative stress-related diseases (Neochoritis et al., 2010).

Novel Synthetic Methods and Chemical Reactions

- One-Pot Synthesis: A novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives demonstrates the versatility of related compounds in facilitating efficient chemical syntheses, providing an alternative approach for constructing complex molecules (Shaabani et al., 2009).

Solid-Phase Synthesis

- A solid-phase strategy was developed for synthesizing benzazepine derivatives, showcasing the efficiency of immobilized compounds on resin in drug discovery and development processes. This highlights the compound's role in generating G-protein coupled receptor-targeted scaffolds (Boeglin et al., 2007).

Propriétés

IUPAC Name |

5-(difluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO.ClH/c11-10(12)9-7-3-1-2-4-8(7)14-6-5-13-9;/h1-4,9-10,13H,5-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMJQDKBDRTPEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C(N1)C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Imino-2',4-dioxo-1',2'-dihydrospiro[3-azabicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile](/img/structure/B2725689.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B2725690.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxybenzamide](/img/structure/B2725694.png)

![3-[(4-chlorophenyl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2725695.png)

![5-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2725696.png)

![1-butyl-6-fluoro-3-[(4-methoxyphenyl)sulfonyl]-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2725707.png)